![molecular formula C21H18N4O2S B6552065 2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-phenylacetamide CAS No. 1040674-50-7](/img/structure/B6552065.png)
2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-phenylacetamide
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Overview
Description
2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-phenylacetamide is a useful research compound. Its molecular formula is C21H18N4O2S and its molecular weight is 390.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 390.11504700 g/mol and the complexity rating of the compound is 517. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds with pyrazolo[1,5-a]pyrazin scaffolds have been identified as inhibitors ofCyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and is an appealing target for cancer treatment .
Mode of Action
Similar compounds have shown to inhibit cdk2, which leads to the disruption of the cell cycle . This inhibition could potentially result in the prevention of tumor cell proliferation .
Biochemical Pathways
Cdk2 inhibitors generally affect the cell cycle progression, particularly the transition from the g1 phase to the s phase . This can lead to cell cycle arrest and apoptosis, thereby inhibiting the growth of cancer cells .
Result of Action
Similar compounds have shown significant cytotoxic activities against various cell lines . They have also been observed to induce alterations in cell cycle progression and apoptosis within cells .
Biological Activity
2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-phenylacetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique molecular structure, featuring a pyrazolo[1,5-a]pyrazin core along with a sulfanyl group and an acetamide moiety, suggests diverse biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C20H22N4O2S, with a molecular weight of approximately 394.48 g/mol. The presence of functional groups such as the methoxyphenyl and sulfanyl groups enhances its chemical reactivity and biological activity.
Property | Value |
---|---|
Molecular Formula | C20H22N4O2S |
Molecular Weight | 394.48 g/mol |
Structural Features | Pyrazolo[1,5-a]pyrazin core, sulfanyl group, acetamide moiety |
Preliminary studies indicate that this compound exhibits significant biological activity primarily as an inhibitor of protein kinases . Protein kinases are critical in various cellular processes, including signal transduction pathways that regulate cell growth and proliferation. Dysregulation of these pathways is often implicated in cancer and other diseases.
Potential Mechanisms:
- Binding Affinity : The structural features of the compound may enhance its binding affinity to target proteins involved in cancer progression.
- Cell Signaling Modulation : By inhibiting specific kinases, the compound may alter downstream signaling pathways that lead to apoptosis or cell cycle arrest.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, studies have shown that pyrazolopyrazine derivatives can induce apoptosis in cancer cell lines through mechanisms involving caspase activation and modulation of pro-apoptotic factors such as p53 and Bax .
Case Studies
- Cytotoxicity Against Cancer Cells :
- Antibacterial Activity :
Research Findings
Recent investigations into the biological activity of this compound have yielded several noteworthy findings:
- Inhibition of Kinase Activity : Initial screening has suggested that the compound effectively inhibits specific kinases associated with cancer progression.
- Apoptotic Induction : Evidence suggests that it can promote apoptosis in cancer cells by activating caspases and upregulating pro-apoptotic proteins .
- Potential for Drug Development : Given its unique structure and biological properties, there is potential for further development into therapeutic agents targeting kinase-related diseases.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets:
- Inhibition of Enzymes : Research indicates that it may inhibit Cyclin-Dependent Kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. Inhibition of CDK2 can lead to reduced proliferation in various cancer cell lines, making it a candidate for anticancer therapy .
- Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity against several pathogens, indicating potential use in treating infections.
Biological Research
The compound's interaction with biological systems has been a focus of research:
- Mechanism of Action : The mechanism involves binding to specific enzymes or receptors, modulating their activity and leading to diverse biological effects. For instance, it may affect pathways related to inflammation and cell proliferation .
- Case Studies : In vitro studies have shown that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. These findings support further exploration into its anticancer properties.
Industrial Applications
Beyond medicinal uses, the compound serves as a valuable building block in synthetic chemistry:
- Synthesis of Complex Molecules : It can be utilized as a reagent in organic transformations, facilitating the development of new materials and compounds with desired properties .
- Catalytic Processes : The unique structural features allow it to act as a catalyst in certain chemical reactions, enhancing reaction efficiency and selectivity.
Properties
IUPAC Name |
2-[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2S/c1-27-19-10-6-5-9-16(19)17-13-18-21(22-11-12-25(18)24-17)28-14-20(26)23-15-7-3-2-4-8-15/h2-13H,14H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHOXJSIRIHLMDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.